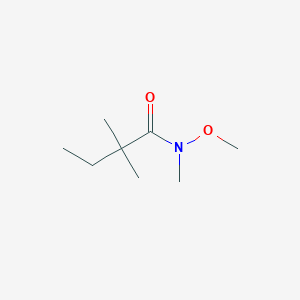
Pyridin-3-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine
Übersicht
Beschreibung
Pyridin-3-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine, also known as PTMPA, is an organic compound belonging to the class of quaternary ammonium compounds. It is a colorless solid that is soluble in water and alcohols, and is used in a variety of applications. PTMPA is a versatile compound that has been used in a variety of scientific research applications, including as a catalyst, surfactant, and reagent. This compound has also been studied for its biochemical and physiological effects on cells and organisms.
Wissenschaftliche Forschungsanwendungen
Catalysis and Organic Synthesis Recent developments in recyclable copper catalyst systems have highlighted the importance of amines, including structures similar to Pyridin-3-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine, in C-N bond-forming cross-coupling reactions. These reactions are crucial for the synthesis of aromatic, heterocyclic, and aliphatic amines, demonstrating the compound's utility in organic synthesis. The review by Kantam et al. (2013) discusses the role of these amines in recyclable catalyst systems for coupling reactions, emphasizing their potential for commercial exploitation in organic synthesis due to their effectiveness and recyclability (Kantam et al., 2013).
Supramolecular Chemistry In the realm of coordination chemistry, the flexibility and reactivity of pyridine derivatives are explored through their ability to form complex compounds with varied properties, including magnetic, spectroscopic, and biological activities. The work by Boča et al. (2011) reviews the chemistry of compounds containing pyridine moieties and their applications, highlighting their potential in creating materials with specific functional properties (Boča et al., 2011).
Heterocyclic Chemistry and Drug Development Explorations into the synthesis of N-heterocycles via sulfinimines show the broad utility of amines in creating structurally diverse compounds. Philip et al. (2020) cover the use of tert-butanesulfinamide in asymmetric synthesis, presenting a method that highlights the compound's relevance in developing pharmaceuticals and natural product synthesis (Philip et al., 2020).
Functionalization and Derivatization Methods The development of novel agrochemicals often involves the functionalization of pyridine-based structures. Guan et al. (2016) discuss the discovery of pyridine-based agrochemicals, emphasizing Intermediate Derivatization Methods that enhance the efficiency of discovering novel lead compounds. This approach is crucial for developing new pesticides, fungicides, and herbicides, showcasing the compound's versatility beyond pharmaceutical applications (Guan et al., 2016).
Safety and Hazard Control in Food Processing With a focus on food safety, Chen et al. (2020) provide an update on heterocyclic aromatic amines (HAAs), substances formed in meat products during thermal processing and considered potential carcinogens. While not directly related to Pyridin-3-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine, this review underscores the importance of understanding the formation, mitigation, and risk assessment of HAAs in food, highlighting the broader context of chemical safety and public health implications (Chen et al., 2020).
Eigenschaften
IUPAC Name |
2,2,6,6-tetramethyl-N-(pyridin-3-ylmethyl)piperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3/c1-14(2)8-13(9-15(3,4)18-14)17-11-12-6-5-7-16-10-12/h5-7,10,13,17-18H,8-9,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOAGOZCLOXAUSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NCC2=CN=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901187440 | |
| Record name | N-(2,2,6,6-Tetramethyl-4-piperidinyl)-3-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901187440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridin-3-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine | |
CAS RN |
626213-12-5 | |
| Record name | N-(2,2,6,6-Tetramethyl-4-piperidinyl)-3-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=626213-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2,2,6,6-Tetramethyl-4-piperidinyl)-3-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901187440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1-[(4-Methylphenyl)sulfonyl]-2-phenylaziridine](/img/structure/B3147542.png)

![[2-(Dimethylamino)ethyl][(2-fluorophenyl)methyl]amine](/img/structure/B3147571.png)

